Methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate

Vue d'ensemble

Description

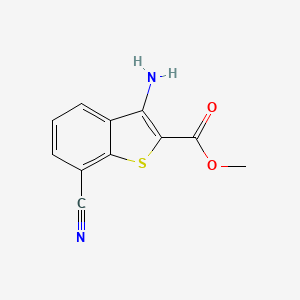

Methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate is a heterocyclic compound with a molecular formula of C11H8N2O2S. This compound is characterized by the presence of a benzothiophene ring, which is a sulfur-containing aromatic ring fused to a benzene ring. The compound also contains amino, cyano, and ester functional groups, making it a versatile molecule in organic synthesis and medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluoro-5-(trifluoromethyl)benzonitrile with methyl thioglycolate in the presence of a base such as triethylamine. The reaction is carried out under microwave irradiation for about 20 minutes, yielding the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The reaction parameters such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent quality.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The cyano group can be reduced to an amine.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Amides or alcohol derivatives.

Applications De Recherche Scientifique

Methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Mécanisme D'action

The mechanism of action of Methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The benzothiophene ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate

- Methyl 3-amino-1-benzothiophene-2-carboxylate

Uniqueness

Methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate is unique due to the presence of the cyano group at the 7-position, which can significantly influence its chemical reactivity and biological activity. The combination of amino, cyano, and ester groups in a single molecule provides a versatile platform for further functionalization and exploration in various fields of research .

Activité Biologique

Methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a benzothiophene ring, which is significant for its interaction with biological targets. The presence of amino, cyano, and ester functional groups enhances its reactivity and potential bioactivity.

This compound exhibits its biological activity primarily through:

- Hydrogen Bonding : The amino and cyano groups can form hydrogen bonds with various enzymes or receptors, influencing their activity.

- Electrostatic Interactions : These interactions help modulate receptor signaling pathways.

- π-π Stacking : The aromatic benzothiophene ring can engage in π-π stacking interactions, increasing binding affinity to target proteins.

Antimicrobial Activity

Research indicates that this compound has potential antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting it could serve as a lead compound for developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer effects. It demonstrates cytotoxicity against multiple cancer cell lines, including MCF-7 (breast cancer) and SF-268 (central nervous system cancer) cells. The mechanism involves the induction of apoptosis in cancer cells, which is critical for therapeutic efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Efficacy : A study reported that derivatives of this compound exhibited significant growth inhibition in leukemia cells (GI50 values determined via MTS assays). The structure-activity relationship (SAR) indicated that modifications to the thiophene ring could enhance anticancer potency .

- Anti-inflammatory Potential : Thiophene-based compounds similar to this compound have shown anti-inflammatory properties by inhibiting lipoxygenase (LOX) isoforms. This suggests that the compound may also have applications in treating inflammatory diseases .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Propriétés

IUPAC Name |

methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2S/c1-15-11(14)10-8(13)7-4-2-3-6(5-12)9(7)16-10/h2-4H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMQECNHCVEEKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC(=C2S1)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.